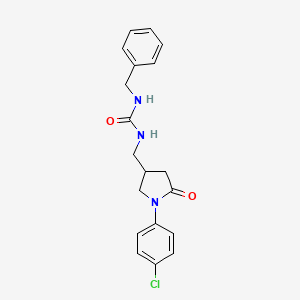![molecular formula C11H16ClN3O B2736947 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide CAS No. 546116-78-3](/img/structure/B2736947.png)
2-chloro-N-[3-(dimethylamino)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(dimethylamino)propyl]nicotinamide, also known as 2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide, is a chemical compound with the molecular formula C11H16ClN3O . It has a molecular weight of 241.72 . The compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide is 1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
2-chloro-N-[3-(dimethylamino)propyl]nicotinamide is a solid at room temperature . Its molecular weight is 241.72, and its molecular formula is C11H16ClN3O .Applications De Recherche Scientifique
Nicotinamide's Role in Neurocognitive Function
Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), is involved in various cellular processes that regulate metabolic, stress, and immune responses. Research indicates potential neuroprotective effects in cellular, animal, and human studies, suggesting benefits for conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. Nicotinamide is highlighted for its non-toxicity, affordability, and availability, with human interventional studies now warranted to explore its cognitive function benefits further (Rennie et al., 2015).
Inhibitory and Stimulatory Effects on SIRT1
While commonly used as an inhibitor in studies involving SIRT1, a key member of the sirtuin family proteins, nicotinamide (NAM) exhibits both inhibitory and stimulatory effects. Its rapid conversion to NAD+ in cells leads to a transient inhibitory effect on SIRT1, followed by an increase in activity. This dual role suggests careful consideration in using NAM as a SIRT1 inhibitor in research, with evidence pointing towards NAM's potential to stimulate SIRT1 activity and improve cellular and organ functions (Hwang & Song, 2017).
Safety and Potential Adverse Effects of High-Dose Nicotinamide
High-dose nicotinamide (NAM) administration, while suggested to be effective against various diseases and conditions, raises concerns about long-term safety. NAM can affect cellular processes such as DNA and protein methylation, leading to potential epigenetic alterations. Despite these concerns, the current usage level of NAM is considered safe, but further studies are necessary to ensure its safer application and understand the risks associated with chronic high-dose use (Hwang & Song, 2020).
Novel Derivatives of Nicotinic Acid as Anticancer Agents
Nicotinic acid and its derivatives, including nicotinamide, have shown promise in the development of anticancer drugs due to their biological properties. Significant research has been conducted on synthesizing and investigating the anticancer potential of nicotinamide derivatives, highlighting the value of this moiety in developing efficient anticancer drugs (Jain et al., 2020).
Nicotinamide in Skin Cancer Chemoprevention
Nicotinamide's role in skin cancer chemoprevention has been explored, with studies demonstrating its ability to interfere with carcinogenesis by regulating genes like p53 and sirtuins. A Phase III study (ONTRAC) revealed that nicotinamide supplementation led to a lower incidence of actinic keratoses and non-melanoma skin cancers compared to a placebo. This efficacy, however, requires chronic intake as benefits quickly vanish upon cessation (Giacalone et al., 2021).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIOUHJZRAVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

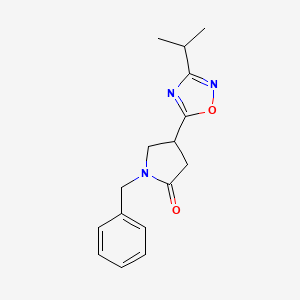
![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4-dioxane](/img/structure/B2736868.png)
![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)
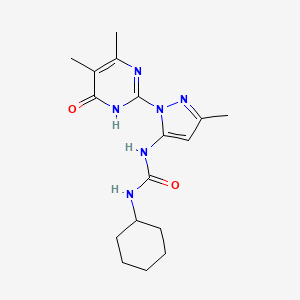
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
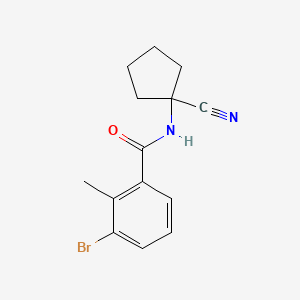
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)
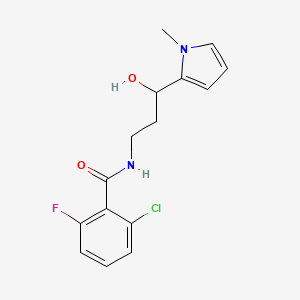
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)
![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)
